![molecular formula C19H16NO4+ B1230407 Thalifendine CAS No. 18207-71-1](/img/structure/B1230407.png)
Thalifendine
Overview
Description
Thalifendine is a metabolite of Berberine . It is a natural protoberberine alkaloid that has antiplasmodial and antiamoebic activities . It shows activities against P. falciparum and E. histolytica with IC50s of 7.91 μM and 116 μM, respectively .
Synthesis Analysis
Thalifendine is a metabolite of Berberine, which is converted into Thalifendine by CYP2D6 and CYP1A2 . Intestinal flora can also convert Berberine into Thalifendine .Chemical Reactions Analysis
Thalifendine is a metabolite of Berberine, which is converted into Thalifendine by CYP2D6 and CYP1A2 . Intestinal flora can also convert Berberine into Thalifendine . More detailed information about the chemical reactions involving Thalifendine is not available in the retrieved data.Physical And Chemical Properties Analysis
Thalifendine is a yellow solid, with a melting point of 145.1–146.7°C . It is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents . The molecular weight of Thalifendine is 322.33 g/mol .Scientific Research Applications
Histochemical Evaluation in Medicinal Materials
Thalifendine, identified as a major alkaloid in the rhizome of Coptis chinensis, was evaluated using laser microdissection and liquid chromatography-mass spectrometry. This approach helps correlate bioactive components with morphological features of medicinal materials, providing insights into the distribution and accumulation of alkaloids like thalifendine in various tissues and cells of medicinal plants (Yi et al., 2015).
Inhibitory Activity Against DNA Topoisomerase IB
A study on Thalictrum foliolosum revealed that thalifendine, isolated from the plant, exhibited inhibitory activities against DNA topoisomerase IB of Leishmania donovani. This highlights thalifendine's potential in developing treatments against parasitic diseases (Kumar et al., 2016).
Metabolism in Herbal Medicine
In a study investigating the in vitro metabolism of Rhizoma coptidis extract, thalifendine was identified as a metabolite of berberine. This research helps understand the metabolic pathways of herbal medicines containing berberine and their derivatives like thalifendine (Xue et al., 2013).
Excretion in Pharmacokinetics
Research on the excretion of berberine and its metabolites in rats after oral administration identified thalifendine as a significant metabolite. This study provides important pharmacokinetic data on the excretion profiles of berberine and thalifendine, crucial for understanding the drug metabolism in vivo (Ma et al., 2013).
Safety and Hazards
Thalifendine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWOBMNQDATKP-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171240 | |
Record name | Thalifendine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalifendine | |
CAS RN |
18207-71-1 | |
Record name | Thalifendine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018207711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thalifendine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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